

# Golden Revival: A Technical Deep Dive into Gold-Sodium Compounds for Chrysotherapy

Author: BenchChem Technical Support Team. Date: November 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Chrysotherapy, the use of gold compounds for medicinal purposes, has a long and storied history in the treatment of rheumatoid arthritis (RA). Among the earliest and most prominent of these agents is the injectable gold salt, sodium aurothiomalate. Despite the advent of newer biologic and targeted synthetic disease-modifying antirheumatic drugs (DMARDs), a comprehensive understanding of the mechanisms and clinical efficacy of gold-sodium compounds remains crucial for contextualizing current therapeutic strategies and exploring novel applications. This technical guide provides an in-depth literature review of gold-sodium compounds, with a focus on sodium aurothiomalate, presenting quantitative clinical data, detailed experimental protocols, and a visual exploration of its molecular mechanisms of action. Historically, gold therapy has been a cornerstone in managing progressive rheumatoid arthritis, particularly for patients who are refractory to conventional treatments like aspirin-like agents[1]. While its use has diminished, the unique immunomodulatory properties of gold compounds continue to warrant scientific investigation.

## Mechanism of Action: An Immunomodulatory Cascade

The precise mechanism of action of sodium aurothiomalate is not fully elucidated but is known to be multifactorial, targeting various components of the immune system. It is broadly classified



as a disease-modifying antirheumatic drug (DMARD) that works by suppressing the body's overactive immune response, thereby reducing inflammation and slowing the progression of RA[2][3].

Key mechanistic aspects include:

- Inhibition of Macrophage and Monocyte Function: Gold compounds have been shown to accumulate in macrophages and inhibit their maturation and function[4][5]. This includes a reduction in phagocytosis and the release of inflammatory mediators.
- Modulation of Cytokine Production: Sodium aurothiomalate can inhibit the production of proinflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukins, which are key drivers of inflammation in the rheumatoid synovium[6].
- Interference with Cellular Signaling Pathways: A significant aspect of its mechanism involves the inhibition of intracellular signaling cascades. Notably, gold sodium thiomalate has been shown to inhibit the activity of Protein Kinase C (PKC), a critical enzyme in T-cell activation[7]. Furthermore, it can suppress the activation of the transcription factor NF-κB, a master regulator of inflammatory gene expression[8]. There is also evidence to suggest an influence on the AP-1 signaling pathway.

## Data Presentation: Clinical Efficacy of Sodium Aurothiomalate

The clinical efficacy of sodium aurothiomalate has been evaluated in numerous clinical trials, often in comparison to placebo or other DMARDs. While many of these studies were conducted several decades ago, they provide valuable insights into the therapeutic potential of this compound. The following tables summarize key quantitative data from comparative clinical trials.



| Trial                                                        | Treatment Arms                                           | Duration   | Key Efficacy<br>Outcomes                                                                                                                                  | Adverse Events                                                                                                                                                  |
|--------------------------------------------------------------|----------------------------------------------------------|------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Schattenkirchner<br>et al. (1982)[9]<br>[10]                 | Sodium<br>Aurothiomalate<br>(GSTM) vs.<br>Auranofin (AF) | > 6 months | Both groups showed improvement in articular index, grip strength, pain, morning stiffness, and global assessment.                                         | Diarrhea was more common with AF; rash and pruritus were more common with GSTM. Withdrawals due to adverse events were uncommon in both groups.                 |
| Harth et al.<br>(1987)[11]                                   | Sodium<br>Aurothiomalate<br>(SATM) vs.<br>Auranofin      | 2 years    | Both groups<br>showed<br>significant<br>improvement in<br>disease activity<br>indices.                                                                    | Adverse reactions were a more common reason for withdrawal from SATM, while insufficient therapeutic response was more common with Auranofin.                   |
| A prospective controlled, double-blind multicenter trial[12] | Sodium Aurothiomalate (GST) vs. Auranofin vs. Placebo    | 20 weeks   | Both auranofin and GST were superior to placebo in improving the number of painful/tender joints, joint pain/tenderness scores, physician's assessment of | Withdrawals for adverse effects were five times more frequent with GST. Thrombocytopenia, proteinuria, elevated liver enzymes, "nitritoid" reactions, and "gold |



|                                                        |                                                                  |          | disease activity, and decreasing erythrocyte sedimentation rate. GST was also superior to placebo in improving joint swelling scores, anemia, thrombocytosis, and rheumatoid factor. | pneumonitis" were observed only in the GST group.                                                                                                   |
|--------------------------------------------------------|------------------------------------------------------------------|----------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------|
| A double-blind,<br>randomized<br>study                 | Sulfasalazine (SSZ) vs. Gold Sodium Thiomalate (GST) vs. Placebo | 37 weeks | Both SSZ and GST showed a significant decrease in erythrocyte sedimentation rate and an increase in grip strength compared to placebo.                                               | 41% of patients on GST withdrew due to adverse reactions (rash, stomatitis, proteinuria), compared to 16% on SSZ (rash, gastrointestinal distress). |
| A prospective,<br>double-blind,<br>randomized<br>study | Methotrexate (MTX) vs. Gold Sodium Thiomalate (GSTM)             | 26 weeks | Both groups showed statistically significant improvement in clinical efficacy variables compared to baseline. No statistically significant differences were observed                 | 6 of 17 patients on GSTM withdrew due to toxicity, compared to 2 of 18 on MTX.                                                                      |



|                         |                                                          |          | between the two<br>groups at 26<br>weeks.                                                                                                                                                                                   |                                                                                               |
|-------------------------|----------------------------------------------------------|----------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------|
| A comparative study[12] | Intramuscular<br>Gold (GST) vs.<br>Methotrexate<br>(MTX) | 48 weeks | Both groups experienced a significant improvement in erythrocyte sedimentation rate, C-reactive protein, Ritchie Articular Index, and pain score. No significant differences in efficacy were found between the two groups. | Withdrawals for toxicity were significantly more common with GST (43%) compared to MTX (19%). |

# **Experimental Protocols Synthesis of Sodium Aurothiomalate**

A common method for the synthesis of sodium aurothiomalate involves the reaction of thiomalic acid with a gold(I) source. The following protocol is based on established methods:

- Preparation of Gold(I) Iodide: A solution of gold(III) chloride is reacted with potassium iodide to precipitate gold(I) iodide.
- Reaction with Thiomalic Acid: The freshly prepared gold(I) iodide is then reacted with an aqueous solution of thiomalic acid.
- Neutralization and Precipitation: The resulting solution is neutralized with sodium hydroxide.
   The sodium aurothiomalate is then precipitated by the addition of a suitable organic solvent, such as ethanol or methanol.



 Purification: The precipitate is collected, washed with the organic solvent, and dried to yield the final product.

### In Vitro Macrophage Inhibition Assay

This protocol outlines a general procedure to assess the inhibitory effect of sodium aurothiomalate on macrophage function:

- Cell Culture: Isolate primary human monocytes from peripheral blood mononuclear cells (PBMCs) and differentiate them into macrophages in culture, or use a macrophage-like cell line (e.g., THP-1).
- Treatment: Treat the macrophages with varying concentrations of sodium aurothiomalate for a predetermined period (e.g., 24-48 hours). Include an untreated control group.
- Stimulation: Stimulate the macrophages with an inflammatory agent such as lipopolysaccharide (LPS).
- Assessment of Inhibition: Measure the production of inflammatory mediators (e.g., TNF-α, IL-6) in the culture supernatant using an enzyme-linked immunosorbent assay (ELISA).
   Additionally, assess cell viability using a standard assay (e.g., MTT or LDH). The IC50 value (the concentration at which 50% of the inflammatory response is inhibited) can then be calculated.

### **Protein Kinase C (PKC) Activity Assay**

This protocol describes a method to determine the effect of sodium aurothiomalate on PKC activity:

- Enzyme and Substrate Preparation: Use a commercially available PKC assay kit or prepare purified PKC and a specific substrate peptide.
- Inhibitor Incubation: Pre-incubate the purified PKC with various concentrations of sodium aurothiomalate.
- Kinase Reaction: Initiate the kinase reaction by adding ATP (often radiolabeled, e.g., [y-32P]ATP) and the substrate peptide to the enzyme-inhibitor mixture.



- Detection of Phosphorylation: After a set incubation time, stop the reaction and measure the amount of phosphorylated substrate. This can be done by separating the phosphorylated peptide from the unreacted ATP (e.g., using phosphocellulose paper) and quantifying the radioactivity.
- Data Analysis: Calculate the percentage of PKC inhibition at each concentration of sodium aurothiomalate to determine the IC50 value.

### **Mandatory Visualization**



Click to download full resolution via product page

Caption: Experimental workflow for in vitro macrophage inhibition assay.





Click to download full resolution via product page

Caption: Inhibition of the NF-kB signaling pathway by sodium aurothiomalate.





Click to download full resolution via product page

Caption: Inhibition of the Protein Kinase C (PKC) signaling pathway.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. abcam.co.jp [abcam.co.jp]
- 2. gold sodium thiomalate; aurothiomalate, Myochrysine: Drug Facts, Side Effects & Dosage [medicinenet.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. abcam.com [abcam.com]
- 5. Effects of gold sodium thiomalate on functional correlates of human monocyte maturation -PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 7. Immunomodulatory effects of therapeutic gold compounds. Gold sodium thiomalate inhibits the activity of T cell protein kinase C PMC [pmc.ncbi.nlm.nih.gov]
- 8. richardbrath.wordpress.com [richardbrath.wordpress.com]
- 9. Auranofin and sodium aurothiomalate in the treatment of rheumatoid arthritis. A double-blind, comparative multicenter study PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Comparison between sodium aurothiomalate and auranofin in rheumatoid arthritis. Results of a two-year open randomized study PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparative study of intramuscular gold and methotrexate in a rheumatoid arthritis population from a socially deprived area PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Golden Revival: A Technical Deep Dive into Gold-Sodium Compounds for Chrysotherapy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15460665#literature-review-of-gold-sodium-compounds-in-chrysotherapy]

#### **Disclaimer & Data Validity:**





The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com